![molecular formula C12H9F2N B13897232 2,4'-Difluoro-[1,1'-biphenyl]-4-amine CAS No. 1214374-10-3](/img/structure/B13897232.png)
2,4'-Difluoro-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4’-Difluoro-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H8F2N It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 4 positions, and an amine group is attached at the 4’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Difluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:
Fluorination: The starting material, 2,4,5-trichloronitrobenzene, is reacted with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene.
Industrial Production Methods
Industrial production methods for 2,4’-Difluoro-[1,1’-biphenyl]-4-amine may involve large-scale fluorination and hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4’-Difluoro-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, and reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various biphenyl derivatives, while oxidation and reduction reactions can produce nitro, nitrile, or secondary/tertiary amine compounds.
Aplicaciones Científicas De Investigación
2,4’-Difluoro-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials
Mecanismo De Acción
The mechanism of action of 2,4’-Difluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
2,4-Difluoroaniline: Contains an amine group but lacks the biphenyl structure, resulting in different chemical properties.
Diflunisal: A derivative with additional functional groups, used as a nonsteroidal anti-inflammatory drug.
Uniqueness
2,4’-Difluoro-[1,1’-biphenyl]-4-amine is unique due to the combination of fluorine atoms and an amine group on a biphenyl scaffold. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1214374-10-3 |
|---|---|
Fórmula molecular |
C12H9F2N |
Peso molecular |
205.20 g/mol |
Nombre IUPAC |
3-fluoro-4-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7H,15H2 |
Clave InChI |
OOYDBWKFXONWHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


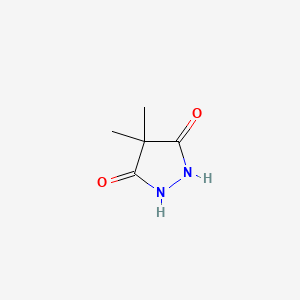
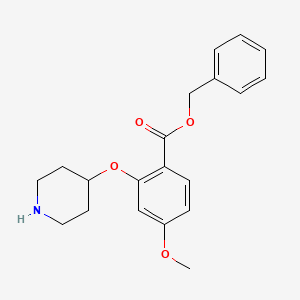
![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)
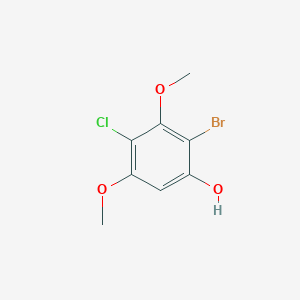
![Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
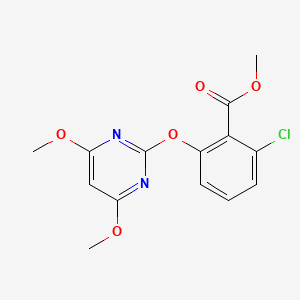
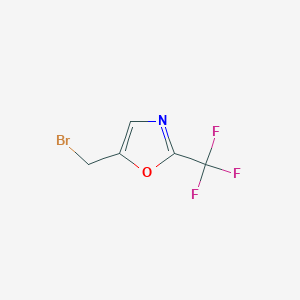
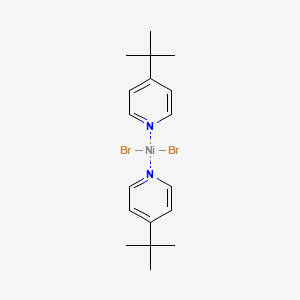
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)

![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
